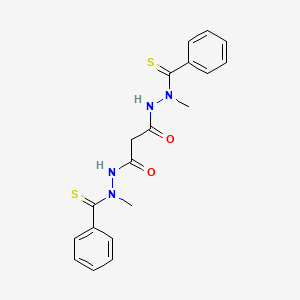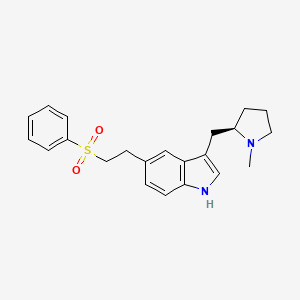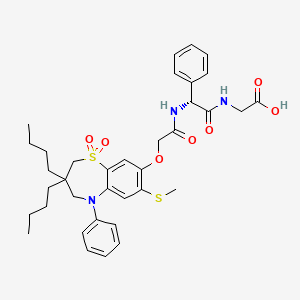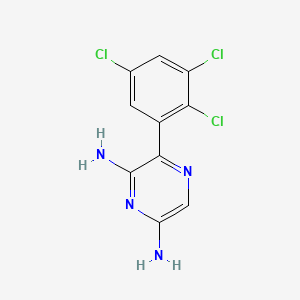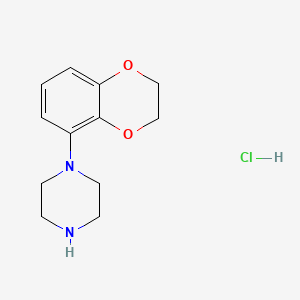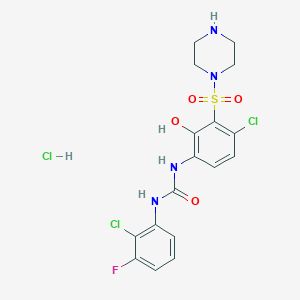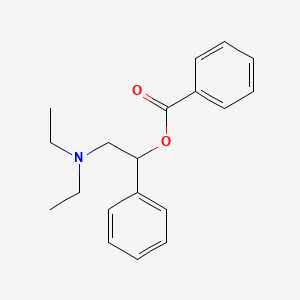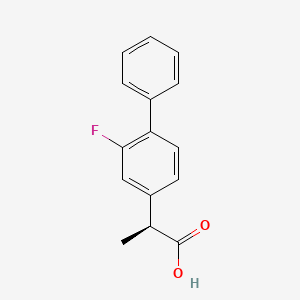
Esflurbiprofen
Übersicht
Beschreibung
Esflurbiprofen ist ein nicht-steroidales Antirheumatikum (NSAR), das als topisches Produkt zur Behandlung von Gelenkschmerzen und -entzündungen im Zusammenhang mit Arthrose formuliert ist . Es ist das aktivere Enantiomer des racemischen Flurbiprofens . This compound ist bekannt für seine potente entzündungshemmende, schmerzlindernde und fiebersenkende Wirkung, was es zu einer wertvollen Verbindung bei der Behandlung verschiedener entzündlicher Erkrankungen macht .
Herstellungsmethoden
Die Herstellung von this compound umfasst mehrere Synthesewege. Eine übliche Methode ist die Suzuki-Kupplungsreaktion, bei der 2-(Fluor-4-chlorphenyl)propionsäure mit Phenylboranreagenz in Gegenwart eines Palladiumkatalysators und einer Base umgesetzt wird . Diese Methode liefert this compound mit hoher Reinheit und Effizienz . Eine weitere Methode beinhaltet die Reaktion von 4-Brom-2-fluorbiphenyl mit Magnesiummetall, um ein Grignard-Reagenz zu erzeugen, das dann mit Ethyl-2-brompropionat unter der Katalyse von Titantetrachlorid umgesetzt wird, gefolgt von alkalischer Hydrolyse, Ansäuerung und Umkristallisation, um this compound zu erhalten .
Wissenschaftliche Forschungsanwendungen
Esflurbiprofen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Referenzverbindung in der Untersuchung von NSAR und ihren chemischen Eigenschaften verwendet.
Biologie: Es wird in biologischen Studien verwendet, um die Mechanismen von Entzündungen und Schmerzen zu verstehen.
Medizin: this compound wird hauptsächlich zur Behandlung von Arthrose und anderen entzündlichen Erkrankungen eingesetzt. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von Cyclooxygenase (COX)-Enzymen, insbesondere COX-1 und COX-2, hemmt . Diese Enzyme sind entscheidend für die Biosynthese von Prostaglandinen, die Lipidverbindungen, die Entzündungen, Schmerzen und Fieber vermitteln . Durch die Hemmung von COX-Enzymen reduziert this compound die Produktion von Prostaglandinen, wodurch Entzündungen verringert und Schmerzen gelindert werden .
Wirkmechanismus
Target of Action
Esflurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
This compound acts by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . By blocking this pathway, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever.
Pharmacokinetics
, it can be inferred from its parent compound, flurbiprofen. Flurbiprofen is readily absorbed after oral administration, and its plasma concentration is related to dosage . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response and alleviates associated symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can potentially interact with this compound and alter its effectiveness . Additionally, individual patient characteristics such as age, sex, and overall health status can also impact the drug’s action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Esflurbiprofen plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . This compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. The primary interaction is with cyclooxygenase, where this compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This reduction in cytokine production leads to decreased inflammation and pain . Additionally, this compound affects the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of cyclooxygenase, inhibiting its activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. This compound also affects the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained anti-inflammatory and analgesic effects, although the extent of these effects may vary depending on the duration of exposure and the specific conditions of the study .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At high doses, this compound may cause toxic or adverse effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating that increasing the dose beyond a certain point does not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The primary metabolic pathway for this compound involves its conversion to inactive metabolites by liver enzymes . These metabolites are then excreted from the body through the kidneys. This compound also affects metabolic flux and metabolite levels by inhibiting the production of prostaglandins, which play a role in various metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase and other biomolecules involved in the inflammatory response . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, influencing its efficacy and duration of action .
Vorbereitungsmethoden
The preparation of esflurbiprofen involves several synthetic routes. One common method is the Suzuki coupling reaction, which involves the reaction of 2-(fluoro-4-chlorophenyl)propionic acid with phenyl borane reagent in the presence of a palladium catalyst and a base . This method yields this compound with high purity and efficiency . Another method involves the reaction of 4-bromo-2-fluorobiphenyl with magnesium metal to generate a Grignard reagent, which is then reacted with ethyl 2-bromopropionate under the catalysis of titanium tetrachloride, followed by alkaline hydrolysis, acidification, and recrystallization to obtain this compound .
Analyse Chemischer Reaktionen
Esflurbiprofen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere Halogenierungen, bei denen das Fluoratom durch andere Halogene ersetzt werden kann. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom.
Vergleich Mit ähnlichen Verbindungen
Esflurbiprofen ähnelt anderen NSAR, wie Ibuprofen, Ketoprofen und Naproxen. Es ist einzigartig durch seine höhere Potenz und verbesserte perkutane Absorption, wenn es als topisches Pflaster formuliert wird . Ähnliche Verbindungen umfassen:
Ibuprofen: Ein weiteres weit verbreitetes NSAR mit entzündungshemmenden, schmerzlindernden und fiebersenkenden Eigenschaften.
Ketoprofen: Bekannt für seine starke entzündungshemmende Wirkung und zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt.
Naproxen: Ein NSAR mit einer längeren Halbwertszeit, das sich für chronische entzündliche Erkrankungen eignet.
This compound zeichnet sich durch seine spezielle Formulierung für die topische Anwendung aus, die die Absorption und Wirksamkeit bei der Behandlung lokaler Schmerzen und Entzündungen erhöht .
Eigenschaften
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51543-39-6 | |
| Record name | (+)-Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esflurbiprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esflurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does esflurbiprofen exert its anti-inflammatory and analgesic effects?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes. [] While the research provided doesn't delve into specific COX isoforms (COX-1 and COX-2), it's widely understood that NSAIDs exert their therapeutic effects by inhibiting these enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []
Q2: What makes this compound potentially more effective than other topical NSAIDs?
A2: Research suggests that this compound demonstrates efficient deep-tissue transfer. One study comparing this compound plaster (SFPP) to oral flurbiprofen tablets (FPTs) in patients with knee osteoarthritis found significantly higher concentrations of this compound in the synovium and synovial fluid after SFPP application. [] This targeted delivery to the site of inflammation may contribute to its enhanced efficacy compared to conventional topical NSAIDs.
Q3: Are there any studies comparing this compound to other topical NSAID formulations?
A3: Yes, a study investigating the adhesive characteristics of a modified this compound mentha oil formulation (SFP tape) compared its peel strength to other commercially available NSAID patches. [] While the study primarily focused on improving the ease of removal for the this compound patch, it highlighted the existence of various topical NSAID formulations available in the market.
Q4: Has the long-term safety and efficacy of this compound been evaluated in clinical settings?
A4: A long-term study involving 201 patients with osteoarthritis evaluated the efficacy and safety of this compound patches (SFPP). [] The study demonstrated statistically significant improvements in pain relief and other efficacy endpoints compared to placebo and flurbiprofen patches. Importantly, 161 patients completed the 52-week application period, suggesting a favorable long-term safety profile. []
Q5: Are there efforts to improve the formulation of this compound for better patient compliance?
A5: Researchers have explored modifying the formulation of this compound patches to address concerns regarding the difficulty of removal. [] By adjusting the adhesive properties, they aimed to reduce peel strength without compromising tack strength, ultimately enhancing patient comfort and compliance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
